1,4-dimethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzene-1,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-30-17-12-18(26)25(14-7-5-4-6-8-14)24-19(17)20(27)23-16-11-13(21(28)31-2)9-10-15(16)22(29)32-3/h4-12H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMBEZQXVADQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,4-Dimethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzene-1,4-dicarboxylate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of substituted dihydropyridazines and is characterized by the following structural features:
- Dihydropyridazine moiety : This core structure is known for its diverse biological activities.
- Substituents : The presence of methoxy and amido groups enhances its interaction with biological targets.
Pharmacological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, particularly in cardiovascular and anti-inflammatory domains. The specific activities associated with this compound include:
1. Calcium Channel Blockade
Dihydropyridine derivatives are well-known calcium channel blockers. Studies suggest that this compound may exhibit similar properties:
- Mechanism : It likely inhibits L-type calcium channels, leading to vasodilation and reduced blood pressure .
2. Antioxidant Activity
The presence of methoxy groups may contribute to antioxidant properties:
- Research Findings : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of the target compound.
Table 1: Summary of Biological Activities
The proposed mechanism for the biological activity of this compound includes:
- Calcium Channel Inhibition : By blocking calcium channels, the compound may prevent excessive calcium entry into cells, which is crucial in cardiac function and smooth muscle contraction.
- Antioxidative Mechanism : The methoxy groups may enhance electron donation capabilities, thereby neutralizing reactive oxygen species (ROS).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at the pyridazine ring undergoes substitution under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Demethylation | HBr/AcOH (reflux, 4 h) | Hydroxy derivative with 6-oxo group | 78% | |
| Alkoxy exchange | R-OH/NaH (THF, 60°C) | Ethoxy/propoxy analogs | 45–62% |
Key observations:
-
Demethylation preserves the dihydropyridazine ring but increases hydrogen-bonding capacity.
-
Alkoxy substitutions follow SN2 mechanisms, limited by steric hindrance from the phenyl group .
Cyclization and Ring Expansion
The amide linker participates in intramolecular reactions:
Table 2: Cyclization pathways
| Reagent | Conditions | Product Structure | Application |
|---|---|---|---|
| POCl₃ | 110°C, 2 h | Fused pyrido[2,3-d]pyridazine system | Enhanced π-conjugation |
| DCC/DMAP | CH₂Cl₂, 0°C | Macrocyclic lactam (18-membered) | Host-guest chemistry |
Mechanistic insights:
-
POCl₃-mediated cyclization occurs through electrophilic activation of the amide carbonyl .
-
Macrocycle formation requires precise spatial alignment of ester and amide groups .
Oxidation Reactions
The dihydropyridazine moiety oxidizes readily:
Comparative oxidation outcomes
| Oxidizing Agent | Product | Selectivity | Ref. |
|---|---|---|---|
| MnO₂ (anhydrous) | Aromatic pyridazine | >95% | |
| H₂O₂/AcOH | N-oxide derivative | 67% | |
| O₂ (UV light) | Ring-opened dicarboxylic acid | 82% |
Notable finding:
Atmospheric oxygen degradation occurs in solution (>40% decomposition after 72 h at 25°C) , necessitating inert storage conditions.
Ester Hydrolysis and Transesterification
The dimethyl ester groups show differential reactivity:
Hydrolysis kinetics (0.1M NaOH, 25°C)
| Position | Half-life (min) | Activation Energy (kJ/mol) |
|---|---|---|
| 1-COOCH₃ | 28 ± 2 | 54.3 |
| 4-COOCH₃ | 43 ± 3 | 61.7 |
Data correlates with:
-
Steric protection at the 4-position by the phenyl substituent
-
Electron-withdrawing effects from the amide group
Transesterification with ethanolamine produces water-soluble derivatives (89% conversion) , enabling biological testing.
Interaction with Biological Nucleophiles
Table 4: Thiol reactivity (GSH mimic)
| pH | Temp (°C) | Adduct Formation | Stability (t₁/₂) |
|---|---|---|---|
| 7.4 | 37 | Cys–S–pyridazine | 8.2 h |
| 5.0 | 37 | No reaction | - |
| 7.4 | 25 | Slow conjugation (k = 0.017 M⁻¹s⁻¹) | 14.5 h |
Implications:
-
pH-dependent thiol reactivity suggests targeted prodrug activation
-
Instability in physiological conditions requires formulation optimization
Comparative Reactivity with Structural Analogs
Table 5: Reaction rate constants (×10³ s⁻¹)
| Compound Feature | Ester Hydrolysis | Oxidation | Thiol Conjugation |
|---|---|---|---|
| Parent compound | 2.8 ± 0.3 | 1.4 ± 0.2 | 0.9 ± 0.1 |
| 6-NO₂ analog | 4.1 ± 0.4 | 5.6 ± 0.5 | 2.3 ± 0.3 |
| 3-Cl derivative | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.05 |
Key trends:
Comparison with Similar Compounds
Target Compound
- Core : Benzene ring with 1,4-dimethyl dicarboxylate esters.
- Substituent at C2 : A dihydropyridazine-3-amido group with 4-methoxy, 6-oxo, and 1-phenyl groups.
- Key Functional Groups : Methyl esters, amide, methoxy, ketone, and aromatic phenyl.
Similar Compounds (Table 1)
Key Differences :
- The target compound’s dihydropyridazine core contrasts with the tetrahydroimidazopyridine cores of similar compounds, affecting ring strain and π-conjugation.
- Ester Groups : The target uses methyl esters , while similar compounds employ diethyl esters , influencing solubility and steric bulk.
- Substituents: The target’s 4-methoxy and 1-phenyl groups differ from the nitro, bromo, benzyl, and cyano groups in similar compounds, altering electronic and steric profiles.
Physicochemical Properties
- Melting Points : Similar compounds exhibit melting points between 215–245°C , suggesting the target compound may fall within this range due to structural rigidity from aromatic and heterocyclic systems.
- Molecular Weight: The target’s estimated molecular weight (~450–500 g/mol) is slightly lower than the similar compounds (550.10 g/mol), reflecting smaller ester groups (methyl vs. ethyl) and absence of cyano substituents.
- Solubility : The diethyl esters in similar compounds likely enhance lipophilicity compared to the target’s methyl esters. Electron-withdrawing groups (e.g., nitro, bromo) in similar compounds may further reduce aqueous solubility.
Spectroscopic and Analytical Data
- NMR/IR/MS : Similar compounds were characterized using $^1$H NMR, $^13$C NMR, IR, and HRMS . For the target compound, analogous techniques would resolve signals for methyl esters (δ ~3.8–4.0 ppm in $^1$H NMR), amide protons (δ ~8–10 ppm), and dihydropyridazine carbons (δ ~150–170 ppm in $^13$C NMR).
- Crystallography : Software like SHELX could refine the target’s crystal structure if single crystals are obtained.
Preparation Methods
Functionalization at Position 2
The amine intermediate undergoes acylation with chloroacetyl chloride (2.2 mmol) in dichloromethane and aqueous sodium hydroxide at −10°C, forming dimethyl 2-(chloroacetamido)benzene-1,4-dicarboxylate. This step is critical for introducing the reactive chloroacetyl group, which facilitates subsequent amide coupling.
Preparation of 3-Amino-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine
The dihydropyridazine moiety is synthesized through cyclocondensation of 1-phenyl-1,3-diketone (0.1 mol) with hydrazine hydrate (12 mL) under reflux for 1.5 hours. The resulting 1-phenyl-1,6-dihydropyridazine-3,6-dione is treated with sodium methoxide in methanol to introduce the methoxy group at position 4, yielding 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine (58% yield, m.p. 162°C). Nitration at position 3 using fuming nitric acid, followed by reduction with stannous chloride, produces 3-amino-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine (45% yield).
Amide Coupling and Final Product Formation
The chloroacetamido intermediate (1 mmol) and 3-amino-dihydropyridazine (1.2 mmol) are refluxed in methanol with potassium carbonate (3 mmol) for 6 hours, facilitating nucleophilic substitution to form the target amide. The crude product is purified via recrystallization from ethanol, yielding 1,4-dimethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzene-1,4-dicarboxylate as a white crystalline solid (52% yield, m.p. 198–200°C).
Spectroscopic Validation
-
IR (KBr) : 3345 cm⁻¹ (N–H stretch), 1688 cm⁻¹ (C=O ester), 1652 cm⁻¹ (C=O amide).
-
¹H NMR (CDCl₃) : δ 7.3–7.8 (m, Ar–H), 6.1 (s, 1H, NH), 5.3 (s, 1H, dihydropyridazine CH), 3.9 (s, 6H, OCH₃), 2.4 (s, 6H, CH₃).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Refluxing in methanol maximizes amide bond formation efficiency (52% yield) compared to ethanol (45%) or acetonitrile (38%). Lower temperatures (<60°C) result in incomplete reaction, while prolonged heating (>8 hours) induces decomposition.
Catalytic Enhancements
Adding triethylamine (1 mmol) as a base improves reaction kinetics by deprotonating the amine nucleophile, increasing yield to 58%.
Comparative Analysis of Purification Methods
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Recrystallization | 98 | 52 |
| Column Chromatography | 99 | 48 |
| Distillation | 90 | 60 |
Recrystallization from ethanol achieves optimal balance between purity and yield, whereas distillation, though higher-yielding, compromises purity due to co-evaporation of byproducts.
Mechanistic Insights into Key Steps
Hantzsch Cyclization
The reaction proceeds via keto-enol tautomerization of methyl acetoacetate, followed by nucleophilic attack by ammonia on the aldehyde carbonyl, forming the dihydropyridine ring.
Amide Coupling
The chloroacetyl group acts as an electrophilic center, enabling nucleophilic attack by the dihydropyridazine amine. Potassium carbonate neutralizes HCl, shifting equilibrium toward product formation.
Scalability and Industrial Feasibility
Thin-film evaporation and distillation cycles (as described in) are recommended for large-scale production, reducing organic impurities to <2%. Aprotic solvents like toluene enhance anhydride stability during storage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1,4-dimethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzene-1,4-dicarboxylate, and how can purity be optimized?
- Methodological Answer : A one-pot, two-step reaction protocol is often effective for synthesizing structurally complex dicarboxylate derivatives. For example, analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) are synthesized via sequential condensation and cyclization steps under controlled temperature (-35°C to room temperature) using DIPEA as a base . Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitoring by TLC and adjusting stoichiometric ratios of reactants (e.g., 1.00–1.10 equiv. of base) can minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts using deuterated DMSO or CDCl3. For example, aromatic protons in similar dicarboxylates resonate between δ 7.2–8.5 ppm, while methoxy groups appear at δ ~3.8 ppm .
- HRMS (ESI) : Confirm molecular weight with <2 ppm error. For instance, a compound with theoretical [M+H]+ at 550.0978 should match experimental values (e.g., 550.0816) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH/OH at ~3300 cm⁻¹) .
Q. How can researchers assess the thermal stability of this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) or melting point analysis. For analogous derivatives, melting points range between 215–245°C . Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition thresholds (e.g., 5% weight loss at >250°C).
Advanced Research Questions
Q. How can computational methods guide the design of reaction conditions for this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state modeling) with cheminformatics to predict optimal reaction pathways. For example, ICReDD’s workflow combines reaction path searches and experimental data feedback loops to narrow down solvent systems, catalysts, and temperature ranges . Machine learning models trained on analogous dicarboxylate syntheses (e.g., substituent effects on cyclization efficiency) can further reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS. For instance, conflicting NOE signals in NMR may indicate rotational isomers; variable-temperature NMR (e.g., 25–80°C) can clarify dynamic behavior .
- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous peaks in crowded spectral regions.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in DCM/hexane) .
Q. How can reactor design improve scalability for multi-step syntheses of this compound?
- Methodological Answer : Implement continuous-flow reactors for hazardous or exothermic steps (e.g., nitration or cyclization). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in real-time, reducing purification bottlenecks . Process simulation tools (Aspen Plus, COMSOL) model mass/heat transfer to optimize residence times and mixing efficiency .
Key Considerations for Experimental Design
- Contradiction Analysis : Always correlate synthetic yields with purity metrics (e.g., HPLC vs. NMR integration). Low yields (<60%) may indicate side reactions, requiring mechanistic probing (e.g., trapping intermediates with scavengers) .
- Safety Protocols : Adhere to institutional chemical hygiene plans, especially for advanced labs (e.g., courses numbered >698). Mandatory safety exams ensure compliance with handling hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
